Technical Guide: Benzylpenicillin Impurity C (p-Hydroxybenzylpenicillin)
Technical Guide: Benzylpenicillin Impurity C (p-Hydroxybenzylpenicillin)
DISCLAIMER: The user initially requested information on "Benzylpenicillin Impurity 11." Following an extensive search, this designation was not found in publicly available scientific literature or pharmacopeial standards. This guide focuses on a well-documented and officially recognized related substance, Benzylpenicillin Impurity C , also known as p-Hydroxybenzylpenicillin . This impurity is relevant for researchers, scientists, and drug development professionals working with benzylpenicillin and related compounds.
Introduction
Benzylpenicillin (Penicillin G) is a widely used antibiotic. As with any pharmaceutical compound, the control of impurities is critical to ensure its safety and efficacy. Benzylpenicillin Impurity C, chemically known as (2S, 5R, 6R)-6-[[(4-Hydroxyphenyl)acetyl]amino]-3, 3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid, is a known related substance of benzylpenicillin. Its presence in the final drug product needs to be monitored and controlled within pharmacopeial limits. This technical guide provides an in-depth overview of the chemical structure, properties, and analytical characterization of Benzylpenicillin Impurity C.
Chemical Structure and Properties
The chemical structure of Benzylpenicillin Impurity C is provided below:
IUPAC Name: (2S, 5R, 6R)-6-[[(4-Hydroxyphenyl)acetyl]amino]-3, 3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
Synonyms: p-Hydroxybenzylpenicillin, Penicillin X, Penicillin III
CAS Number: 525-91-7
Molecular Formula: C₁₆H₁₈N₂O₅S
Molecular Weight: 350.39 g/mol
The core structure of Impurity C is similar to that of benzylpenicillin, with the key difference being the presence of a hydroxyl group (-OH) at the para-position of the phenyl ring in the acyl side chain.
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and DMSO. |
| pKa | The presence of the carboxylic acid and phenolic hydroxyl groups suggests acidic properties. The pKa of the carboxylic acid is expected to be in the range of 2.5-3.0, similar to other penicillins. |
Formation Pathway
Benzylpenicillin Impurity C can be formed during the fermentation process for the production of benzylpenicillin if p-hydroxyphenylacetic acid is present as a precursor in the fermentation medium. The penicillin-producing microorganism, such as Penicillium chrysogenum, can incorporate this precursor into the penicillin structure instead of phenylacetic acid.
Experimental Protocols
Isolation and Purification of Benzylpenicillin Impurity C
A general method for the isolation and purification of Benzylpenicillin Impurity C from the mother liquor of benzathine benzylpenicillin production involves the following steps. It should be noted that specific, detailed protocols are often proprietary.
Objective: To isolate and purify Benzylpenicillin Impurity C for use as a reference standard.
Materials:
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Mother liquor from benzathine benzylpenicillin crystallization.
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Organic solvents for extraction and chromatography (e.g., ethyl acetate, dichloromethane).
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Silica gel for column chromatography.
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Recrystallization solvents (e.g., acetone, isopropanol).
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Rotary evaporator.
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Chromatography columns.
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Standard laboratory glassware.
Procedure:
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Extraction: The mother liquor is concentrated under reduced pressure. The residue is then subjected to liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) to separate the impurity from more polar components.
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Column Chromatography: The concentrated extract is purified by column chromatography on silica gel. A suitable eluent system (e.g., a gradient of hexane and ethyl acetate) is used to separate Benzylpenicillin Impurity C from other related substances. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Recrystallization: Fractions containing the pure impurity are pooled, and the solvent is evaporated. The resulting solid is further purified by recrystallization from a suitable solvent system (e.g., acetone/water or isopropanol) to obtain crystals of high purity.
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Drying: The purified crystals are dried under vacuum to remove residual solvents.
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Characterization: The identity and purity of the isolated compound are confirmed using analytical techniques such as HPLC, Mass Spectrometry, NMR, and IR spectroscopy.
Analytical Characterization
The structural elucidation and confirmation of Benzylpenicillin Impurity C are typically performed using a combination of spectroscopic techniques. While publicly available, detailed spectral data is limited, the following table summarizes the expected observations.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the β-lactam and thiazolidine ring protons, the characteristic singlet of the benzylic protons, and aromatic protons showing a para-substitution pattern. The phenolic hydroxyl proton will also be present. |
| ¹³C NMR | Carbon signals for the β-lactam carbonyl, the amide carbonyl, the carboxylic acid, the aromatic ring (with signals indicating para-substitution), and the aliphatic carbons of the penicillin core. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 350.39 g/mol . Fragmentation patterns would show characteristic losses of fragments of the penicillin structure. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the β-lactam, amide, and carboxylic acid, and C-H and C=C stretches of the aromatic ring. |
| High-Performance Liquid Chromatography (HPLC) | A well-resolved peak with a specific retention time under defined chromatographic conditions (e.g., reversed-phase column with a buffered mobile phase). Purity is determined by the peak area percentage. |
Logical Workflow for Impurity Identification and Control
The following diagram illustrates a typical workflow for the identification, characterization, and control of an impurity like Benzylpenicillin Impurity C in a pharmaceutical setting.
Conclusion
Benzylpenicillin Impurity C (p-Hydroxybenzylpenicillin) is a critical process-related impurity that requires careful monitoring in the production of benzylpenicillin. A thorough understanding of its chemical properties, formation pathway, and analytical characterization is essential for drug development professionals to ensure the quality and safety of the final pharmaceutical product. The use of qualified reference standards and validated analytical methods is paramount for the accurate quantification and control of this impurity.
